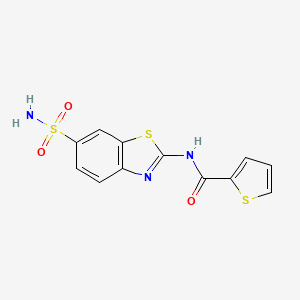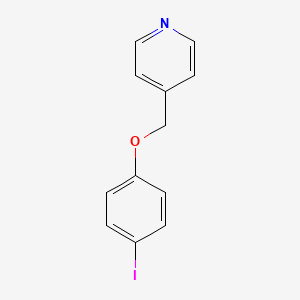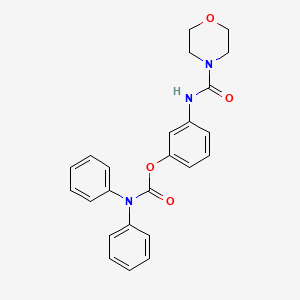![molecular formula C13H8N4O3S2 B2565721 5-硝基-N-[4-(吡啶-4-基)-1,3-噻唑-2-基]噻吩-2-甲酰胺 CAS No. 476641-88-0](/img/structure/B2565721.png)
5-硝基-N-[4-(吡啶-4-基)-1,3-噻唑-2-基]噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that features a unique combination of functional groups, including a nitro group, a pyridine ring, a thiazole ring, and a thiophene ring
科学研究应用
5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features and functional groups.
Materials Science: The compound can be used in the development of organic semiconductors and nonlinear optical materials due to its conjugated system and electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
作用机制
Target of Action
Compounds with similar structures have been found to target enzymes like succinate dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key processes in cellular respiration .
Mode of Action
The compound “5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” could potentially interact with its target through hydrogen bonding . This interaction could lead to changes in the enzyme’s activity, thereby affecting cellular processes .
Biochemical Pathways
If the compound does indeed target SDH, it could affect the citric acid cycle and the electron transport chain. These pathways are crucial for energy production in cells .
Result of Action
The molecular and cellular effects of “5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide” would depend on its exact mechanism of action. If it inhibits SDH, it could potentially disrupt energy production in cells, leading to various downstream effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of pyridine with a halogenated thiazole intermediate in the presence of a palladium catalyst.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with elemental sulfur.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the thiophene ring using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the nitro-thiophene intermediate with an amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide may involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
化学反应分析
Types of Reactions
5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group and the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
相似化合物的比较
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: A compound with similar pyridine and thiazole rings but lacking the nitro and thiophene groups.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: A compound with similar heterocyclic rings but different functional groups.
Uniqueness
5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to its combination of a nitro group, pyridine ring, thiazole ring, and thiophene ring, which confer distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry, materials science, and organic synthesis.
属性
IUPAC Name |
5-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3S2/c18-12(10-1-2-11(22-10)17(19)20)16-13-15-9(7-21-13)8-3-5-14-6-4-8/h1-7H,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSGLWSTVPGWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-chlorobenzyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2565640.png)

![N-[[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]but-2-ynamide](/img/structure/B2565643.png)
![2-[(Cyclopentylamino)methyl]phenol](/img/structure/B2565644.png)
![2-(4-chlorophenyl)-5-isopropyl-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2565645.png)


![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide](/img/structure/B2565650.png)

![N'-[(1E)-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2565653.png)
![6-ethoxy-1-[(4-fluorophenyl)methyl]-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2565654.png)
![2-(1H-1,3-benzodiazol-2-yl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2565658.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2565659.png)

